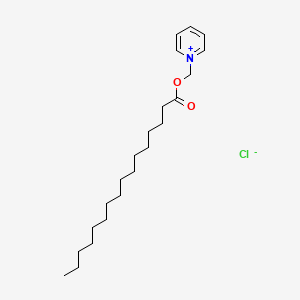
1-Hexadecanoyloxymethyl-Pyridinium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanoyloxymethyl-Pyridinium Chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their surfactant properties and are widely used in various industrial and research applications. The compound is characterized by a pyridinium ring substituted with a hexadecanoyloxymethyl group, which imparts unique physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanoyloxymethyl-Pyridinium Chloride typically involves the quaternization of pyridine with a hexadecanoyloxymethyl halide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-Hexadecanoyloxymethyl-Pyridinium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include pyridinium N-oxides, dihydropyridines, and various substituted pyridinium derivatives .
Scientific Research Applications
1-Hexadecanoyloxymethyl-Pyridinium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the extraction and purification of membrane-associated enzymes.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the removal of emulsified oils from wastewater and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of 1-Hexadecanoyloxymethyl-Pyridinium Chloride involves its interaction with lipid membranes. The hexadecanoyloxymethyl group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylpyridinium Chloride: Used in similar applications but with a shorter alkyl chain
Uniqueness
1-Hexadecanoyloxymethyl-Pyridinium Chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid membranes. This makes it particularly useful in applications requiring strong surfactant activity and antimicrobial efficacy .
Properties
CAS No. |
61413-60-3 |
|---|---|
Molecular Formula |
C22H38ClNO2 |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
pyridin-1-ium-1-ylmethyl hexadecanoate;chloride |
InChI |
InChI=1S/C22H38NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-22(24)25-21-23-19-16-14-17-20-23;/h14,16-17,19-20H,2-13,15,18,21H2,1H3;1H/q+1;/p-1 |
InChI Key |
RTCLFXMYYVCLMV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















